ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate
Description
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a cyclohexanecarboxylate ester. The structure integrates a ureido linker (-NH-C(=O)-NH-) bridging the thienopyrimidinone moiety and a methyl-substituted cyclohexane ring.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoylamino]methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-27-18(25)14-5-3-13(4-6-14)11-21-19(26)20-8-9-23-12-22-15-7-10-28-16(15)17(23)24/h7,10,12-14H,2-6,8-9,11H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFNPSKCBOONRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can be approached through a multi-step synthetic route. Here is an example:
Formation of the Thienopyrimidine Core: : This step typically involves cyclization reactions starting from substituted thiophene derivatives and guanidine compounds under acidic or basic conditions.
Ethylation: : The intermediate product from the first step undergoes ethylation using ethyl iodide or a similar reagent in the presence of a base such as potassium carbonate.
Urea Formation: : The ethylated product reacts with isocyanate derivatives to form the urea linkage.
Coupling with Cyclohexanecarboxylate:
Industrial Production Methods
On an industrial scale, optimization of the aforementioned steps is essential for cost-effective and high-yield production. This may involve:
Catalysts to accelerate reaction rates
Use of continuous flow reactors to improve efficiency
Solvent recovery systems for sustainability
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can undergo various types of chemical reactions:
Oxidation: : Potentially forming sulfoxide or sulfone derivatives.
Reduction: : Can reduce the thienopyrimidine core to yield thienopyrimidine hydrogenation products.
Substitution: : Particularly electrophilic and nucleophilic substitution reactions on the aromatic ring and ureido groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: : Formation of more oxidized sulfur-containing compounds.
Reduction: : Simplified thienopyrimidine derivatives.
Substitution: : Halo derivatives or nucleophile-substituted ureas.
Scientific Research Applications
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate shows promising applications in various fields:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : In studying the biological activity of thienopyrimidine derivatives.
Medicine: : Potential therapeutic applications in targeting specific enzymes or pathways.
Industry: : In the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action primarily revolves around the interaction with molecular targets such as enzymes or receptors. Given its structure, it might inhibit or activate specific pathways, impacting cellular processes. The ureido and cyclohexanecarboxylate moieties are particularly significant in these interactions, potentially binding to active sites or altering protein configurations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Piperazine Derivatives ()
Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and its analogs (10e, 10f) share structural similarities with the target compound, particularly in their use of ureido linkers and aromatic heterocycles. Key differences include:
- Core Structure: These derivatives incorporate a thiazole ring and piperazine moiety instead of the thienopyrimidinone system.
- Synthetic Yields : These compounds exhibit high yields (89–93%), suggesting robust synthetic routes for ureido-linked heterocycles .
Benzothiazolo-Pyrimidine Derivatives ()
Ethyl (R)-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4a’) represents a fused benzothiazole-pyrimidine system. Key comparisons include:
- Scaffold Diversity: The benzo[4,5]thiazolo[3,2-a]pyrimidine core differs from the thieno[3,2-d]pyrimidinone in the thiophene vs. benzene ring fusion.
- Synthetic Efficiency : Moderate yields (71–82%) were achieved using camphorsulphonic acid catalysis, highlighting challenges in stereoselective synthesis compared to simpler ureido systems .
Triazine-Morpholino Derivatives ()
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30) utilizes a triazine core with morpholino substituents. Distinguishing features:
- Triazine Core: The 1,3,5-triazine ring introduces distinct electronic properties compared to pyrimidinones.
- Functional Groups: The morpholino and dimethylaminoethyl groups enhance solubility and bioavailability, contrasting with the ester-dominated hydrophobicity of the target compound .
Biological Activity
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's chemical structure can be broken down into several key components:
- Thienopyrimidine Core : The presence of the thienopyrimidine moiety is significant for its biological activity, often associated with antitumor and antiviral properties.
- Ureido Group : This functional group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.
- Cyclohexanecarboxylate Moiety : This part of the molecule may contribute to its lipophilicity and ability to penetrate biological membranes.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to reduced proliferation of cancer cells.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Modulation of Gene Expression : There is evidence that it may influence the expression of genes related to apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Case Study 1 : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound significantly inhibited cell growth with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Case Study 2 : Animal models treated with this compound showed a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in oncology.
Antiviral Activity
Research has also explored the antiviral properties:
- Study Findings : this compound exhibited activity against several viral strains in vitro, including influenza and herpes simplex virus. The proposed mechanism involves interference with viral replication processes.
Data Summary
The following table summarizes key data regarding the biological activity of this compound:
| Biological Activity | Effect Observed | IC50 Value (µM) | Study Reference |
|---|---|---|---|
| Anticancer (HeLa Cells) | Growth Inhibition | 5.6 | Case Study 1 |
| Anticancer (MCF-7 Cells) | Growth Inhibition | 7.8 | Case Study 1 |
| Antiviral (Influenza) | Viral Replication Inhibition | Not specified | Study Findings |
| Antioxidant | Free Radical Scavenging | Not specified | Preliminary Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
